Brevinin-1Pe
Description
Contextualization within Amphibian Host Defense Peptides (HDPs)
Amphibian skin is a remarkable source of biologically active peptides, which form a crucial part of the innate immune system. These peptides, known as host defense peptides (HDPs), provide a first line of defense against a wide array of pathogens. mdpi.com Among the various families of amphibian HDPs, the brevinin superfamily is one of the most widespread. nih.govresearchgate.net
The brevinin family is further divided into two main subfamilies: brevinin-1 (B586460) and brevinin-2 (B1175259). nih.govfrontiersin.org Brevinin-1 peptides, to which Brevinin-1Pe belongs, are typically composed of 24 amino acids. mdpi.comnih.gov A defining characteristic of most brevinin-1 peptides is the "Rana box," a cyclic heptapeptide (B1575542) at the C-terminal end formed by a disulfide bridge. mdpi.commdpi.com These peptides are generally cationic and amphipathic, structural features that are crucial for their antimicrobial function. nih.govmdpi.com They typically exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govmdpi.com
This compound is a specific member of this family, isolated from the northern leopard frog, Lithobates pipiens (formerly Rana pipiens). uniprot.orgoup.com Like other brevinins, it plays a role in protecting the frog from environmental microbes. biologists.com The study of this compound and its relatives provides valuable insights into the evolution of amphibian immune defenses and the structure-function relationships of HDPs. oregonstate.edu
Historical Perspective of this compound Discovery and Initial Characterization Efforts
The brevinin family of peptides was first discovered in 1992 in the skin secretions of the frog Rana brevipoda porsa. nih.gov This discovery paved the way for the identification of numerous other brevinin peptides from various frog species. This compound, along with other brevinins like brevinin-1Pa and brevinin-1Pb, was later identified from the skin of the northern leopard frog, Rana pipiens.
Initial characterization efforts focused on determining the primary structure and biological activity of these peptides. The amino acid sequence of this compound was determined to be FLPIIASVAAKVFPKIFCAISKKC. oup.comresearchgate.net Early studies demonstrated its antimicrobial properties, showing activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. uniprot.org These findings established this compound as a component of the frog's chemical defense system. Further research has explored the expression of this compound in different populations of Rana pipiens, revealing variations that may be linked to adaptation to local pathogen pressures. uzh.ch
Significance of this compound as a Model for Antimicrobial and Bioactive Peptide Research
This compound serves as a valuable model for scientific investigation for several reasons. As a naturally occurring antimicrobial peptide, it provides a template for the design of new therapeutic agents to combat antibiotic-resistant bacteria. nih.govresearchgate.net The relatively simple, yet effective, structure of brevinins allows researchers to study the key determinants of antimicrobial activity, such as cationicity, amphipathicity, and the role of specific structural motifs like the Rana box. mdpi.comnih.gov
By creating and testing synthetic analogues of this compound and other brevinins, scientists can explore how modifications to the peptide sequence affect its potency, spectrum of activity, and toxicity to host cells. nih.gov For instance, studies on other brevinins have shown that amino acid substitutions can enhance antimicrobial efficacy while reducing hemolytic activity, a common side effect of many HDPs. nih.govfrontiersin.org This research is crucial for developing peptides with improved therapeutic indices.
Moreover, the study of this compound contributes to our understanding of the broader field of innate immunity and the co-evolutionary arms race between hosts and pathogens. oregonstate.eduuzh.ch The diversity of brevinin peptides within and between amphibian species highlights the adaptive nature of this defense system. uzh.ch
Research Findings on Brevinin Peptides
| Peptide | Source Organism | Key Findings |
| Brevinin-1GHa | Hylarana guentheri | Showed potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi. The "Rana-box" was found to be essential for its antimicrobial action. mdpi.com |
| Brevinin-1pl | Rana pipiens | Strategic amino acid substitutions (arginine, lysine (B10760008), histidine) were shown to modulate its antimicrobial and anticancer efficacy and reduce cytotoxicity. Membrane disruption is a primary mode of action. nih.govfrontiersin.org |
| Brevinin-1BW | Pelophylax nigromaculatus | Exhibited effective inhibitory effects against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus. mdpi.comresearchgate.net |
| Brevinin-1GHd | Hoplobatrachus rugulosus | Demonstrated significant LPS-neutralizing and anti-inflammatory activities, a novel finding for the Brevinin-1 family. frontiersin.org |
Antimicrobial Activity of this compound and Related Peptides
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus epidermidis | 12.5 µM uzh.ch |
| This compound | Batrachochytrium dendrobatidis | 6.2–12.5 µM uzh.ch |
| This compound | Aeromonas hydrophila | No activity uzh.ch |
| Brevinin-1GHa | Staphylococcus aureus | 4 µM mdpi.com |
| Brevinin-1GHa | Escherichia coli | 16 µM mdpi.com |
| Brevinin-1GHa | Candida albicans | 8 µM mdpi.com |
| Brevinin-1pl | MRSA | 2 µM nih.gov |
| Brevinin-1pl | Pseudomonas aeruginosa | 16 µM (MBC) frontiersin.org |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIASVAAKVFPKIFCAISKKC |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Brevinin 1pe
Elucidation of Brevinin-1Pe Secondary and Tertiary Structures
The three-dimensional structure of this compound, like other members of its family, is not fixed but rather depends on its surrounding environment. This structural plasticity is key to its function.
While specific circular dichroism (CD) spectroscopy studies published exclusively on this compound are not available, extensive research on closely related brevinin-1 (B586460) family members, such as Brevinin-1E and Brevinin-1GHd, provides a clear and predictive model for its conformational behavior. scilit.comnih.gov CD spectroscopy is a technique that measures the differential absorption of circularly polarized light to determine the secondary structure of peptides and proteins. pmda.go.jpunivr.it
In aqueous solutions, such as a 10 mM ammonium (B1175870) acetate (B1210297) buffer, brevinin peptides typically exhibit CD spectra characteristic of a random, unordered coil structure. nih.govnih.gov This indicates a lack of stable secondary structure in a polar, aqueous environment. However, when introduced into a membrane-mimicking (hydrophobic) environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptides undergo a significant conformational change. scilit.comnih.gov The CD spectra in these environments show distinct negative bands near 208 and 222 nm and a strong positive band around 192 nm, which are the hallmarks of a predominantly α-helical structure. nih.gov This transition from a random coil to an α-helix is a critical step that facilitates the peptide's insertion into and disruption of microbial membranes.
Table 2: Predicted Secondary Structure of this compound in Different Environments (Inferred from Homologues)
| Environment | Dominant Secondary Structure | Spectroscopic Signature (CD) | Source (Analogues) |
|---|---|---|---|
| Aqueous Solution (e.g., water, buffer) | Random Coil | Single negative minimum ~200 nm | scilit.comnih.gov |
| Membrane-Mimicking (e.g., TFE, SDS) | α-Helix | Negative minima at ~208 & ~222 nm; Positive maximum at ~192 nm | scilit.comnih.gov |
The amino acid sequence of this compound contains the highly conserved "Rana box" motif at its C-terminus. google.com This motif is defined by a disulfide bond between two cysteine residues, in this case at positions 18 and 24 (Cys18 and Cys24). uniprot.org This bond creates a cyclic heptapeptide (B1575542) loop (Cys-AISKK-Cys) at the C-terminal end of the molecule.
Spectroscopic Analyses in Solution and Membrane-Mimicking Environments (e.g., Circular Dichroism)
Computational Modeling and Molecular Dynamics Simulations of this compound Structure and Interaction
While specific molecular dynamics (MD) simulation studies focused solely on this compound have not been published, this computational technique is a powerful tool for understanding the behavior of antimicrobial peptides at an atomic level. nih.govplos.org MD simulations use classical mechanics to model the movements and interactions of every atom in a system over time, providing insights that are often difficult to obtain through experimental methods alone. nih.gov
For a peptide like this compound, MD simulations could be employed to:
Predict Folding and Stability: Simulate the folding of the peptide from a linear chain to its final α-helical conformation within a model lipid bilayer.
Analyze Peptide-Membrane Interactions: Model the precise interactions between the peptide's amino acid side chains and the different lipid headgroups and acyl tails of a bacterial membrane. This can reveal the initial electrostatic attractions and subsequent hydrophobic insertion steps.
Elucidate Mechanism of Action: Observe how multiple this compound peptides might aggregate on or within a membrane, potentially leading to the formation of pores or other forms of membrane disruption.
Refine Structural Models: Complement experimental data from techniques like NMR or CD by providing a dynamic, high-resolution model of the peptide's structure and its conformational fluctuations when bound to a membrane. nih.gov
These computational approaches are instrumental in the rational design of new peptide analogues with enhanced activity or reduced toxicity. nih.gov
Conformational Adaptability of this compound in Diverse Biophysical Environments
A defining characteristic of this compound and its family is its remarkable conformational adaptability. The peptide exists as a flexible, disordered structure in the aqueous environment of frog mucus or in a laboratory buffer. scilit.comnih.gov This state is entropically favored and allows the peptide to diffuse rapidly without aggregating prematurely.
Upon encountering the anionic surface of a bacterial membrane, the peptide undergoes a directed conformational change. The initial interaction is driven by electrostatic attraction between the cationic residues of the peptide (Lysine, K) and the negatively charged components of the bacterial membrane. This is followed by the insertion of the peptide's hydrophobic face into the nonpolar lipid core of the membrane. This transition into a hydrophobic environment is the primary driver for the coil-to-helix transition. The formation of the stable, amphipathic α-helix is thermodynamically favorable as it satisfies the hydrogen bonding potential of the peptide backbone in a non-aqueous environment and positions the hydrophobic residues to interact with the lipid tails and the hydrophilic residues to face the solvent or lipid headgroups. This environmentally-triggered folding is a hallmark of many antimicrobial peptides and is central to their biological activity.
Molecular Mechanisms of Action of Brevinin 1pe
Membrane-Disrupting Mechanisms of Brevinin-1Pe
The bactericidal activity of brevinin peptides is primarily attributed to their ability to physically compromise the integrity of the cell membrane. mdpi.comgoogle.com This process involves a series of physicochemical interactions that lead to membrane permeabilization and eventual cell lysis.
This compound, like other members of its family, is a cationic peptide, possessing a net positive charge at physiological pH. nih.gov This positive charge facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol) and, in Gram-negative bacteria, lipopolysaccharides (LPS). mdpi.comdntb.gov.ua This interaction is a key determinant of the peptide's selectivity for microbial cells over host cells, which typically have zwitterionic outer membranes.
In an aqueous environment, brevinins exist in a disordered, random coil conformation. dntb.gov.uanih.gov However, upon encountering the hydrophobic, membrane-mimetic environment of a lipid bilayer, they undergo a significant conformational change, folding into an amphipathic α-helical structure. dntb.gov.uanih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic, cationic face remains at the lipid-water interface. nih.gov This insertion perturbs the normal packing of the lipid bilayer, leading to increased membrane permeability and the leakage of ions and essential metabolites, ultimately resulting in microbial cell death. dntb.gov.uatandfonline.compnas.org
The precise mechanism by which brevinins disrupt the membrane following initial binding and insertion is described by several models, which are not mutually exclusive. mdpi.com The most prominent models proposed for brevinins and other α-helical AMPs are the "toroidal pore" and "carpet" models. tandfonline.comresearchgate.netnih.gov
Toroidal Pore Model : In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the peptide helices and the lipid head groups line the channel. nih.gov This creates a water-filled channel that spans the membrane, allowing for the uncontrolled passage of water and solutes. nih.govnih.gov This model is considered a variant of the "carpet-like" model, where the accumulated tension from peptide binding is relieved by forming transmembrane pores. nih.gov
Carpet Model : This model proposes that the peptides accumulate on the surface of the microbial membrane, arranged parallel to the lipid bilayer, forming a "carpet-like" layer. mdpi.comnih.gov Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing a catastrophic loss of membrane integrity and the formation of micelles, rather than discrete pores. mdpi.comnih.govmdpi.com This mechanism disrupts the membrane's barrier function entirely. nih.gov Some research suggests that brevinins may utilize a combination of pore formation and broader membrane perturbation consistent with the carpet model. mdpi.com
| Model | Description | Key Characteristics | References |
|---|---|---|---|
| Toroidal Pore Model | Peptides insert into the membrane, inducing lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups. | Formation of discrete, water-filled pores; Peptides remain associated with lipid head groups; Causes leakage of cellular contents. | nih.govnih.gov |
| Carpet Model | Peptides accumulate on the membrane surface, and at a critical concentration, disrupt the membrane in a detergent-like manner, leading to micellization. | No discrete pore structure; Membrane is covered and then disintegrated; Requires a high peptide concentration. | mdpi.commdpi.comnih.govmdpi.com |
| Barrel-Stave Model | Peptides aggregate and insert into the membrane perpendicular to the surface, forming a barrel-like channel with the hydrophobic surfaces facing the lipids and hydrophilic surfaces lining the pore. | Well-defined, stable pore; Peptides form the pore wall; Less commonly proposed for brevinins compared to toroidal and carpet models. | researchgate.netnih.govmdpi.com |
Several biophysical techniques are employed to investigate the membrane-disrupting activity of peptides like this compound. These assays provide quantitative and qualitative data on membrane permeabilization and depolarization.
SYTOX Green Assays : The SYTOX Green assay is widely used to quantify membrane permeabilization. tandfonline.comfrontiersin.org SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of a live cell. researchgate.netsemanticscholar.org When a peptide disrupts the membrane, the dye enters the cell and binds to intracellular nucleic acids, resulting in a dramatic increase in fluorescence (>500-fold). semanticscholar.org The intensity of the fluorescence is proportional to the degree of membrane damage. This method has been used to confirm the membrane-disrupting capabilities of various brevinin peptides and their analogues. tandfonline.comfrontiersin.orgjmb.or.kr
FACS Analysis of Membrane Depolarization : Flow cytometry (FACS) can be used to measure changes in the membrane potential of individual cells. mdpi.commdpi.com This is often achieved using voltage-sensitive fluorescent dyes, such as DiSC₃(5) or DiBAC₄(3). nih.gov In healthy cells with a normal membrane potential, the distribution of these dyes across the membrane is stable. When a peptide like brevinin induces pore formation or ion leakage, it disrupts the electrochemical gradient, causing membrane depolarization. nih.gov This change in potential alters the fluorescence intensity of the dye within the cell, which is detected as a population shift by the flow cytometer. mdpi.comnih.gov This technique has confirmed that brevinin peptides induce membrane depolarization as part of their mechanism of action. nih.gov
| Technique | Principle | Information Obtained | References |
|---|---|---|---|
| SYTOX Green Assay | A cell-impermeant fluorescent dye that enters cells with compromised membranes and binds to nucleic acids, causing a large increase in fluorescence. | Quantification of membrane permeabilization and cell death over time. | tandfonline.comfrontiersin.orgresearchgate.netsemanticscholar.org |
| FACS Analysis of Membrane Depolarization | Uses a voltage-sensitive dye (e.g., DiSC₃(5)) and flow cytometry to measure changes in the electrical potential across the cell membrane on a single-cell basis. | Detection and quantification of membrane depolarization, an early event in membrane disruption. | dntb.gov.uamdpi.comnih.gov |
Proposed Models of Membrane Disruption (e.g., Pore Formation, Carpet Model)
Intracellular Target Modulation by this compound
While membrane disruption is the most widely accepted primary mechanism for brevinins, evidence suggests that some AMPs, including members of the brevinin family, can translocate into the cytoplasm and modulate intracellular processes. mdpi.com This dual-action model may contribute to their high efficacy and the low rate of resistance development.
Once the membrane is breached, AMPs can interact with various intracellular targets. mdpi.com For some AMPs, such as buforin II, the mechanism involves translocation across the membrane without significant damage, followed by binding to DNA and RNA, thereby inhibiting cellular functions. nih.gov Other peptides, like pyrrhocoricin, inhibit protein synthesis by targeting components of the ribosome. nih.gov
For the brevinin family, the evidence for direct inhibition of these processes is less conclusive, and such effects may be secondary to membrane permeabilization. mdpi.comnih.gov The leakage of genomic DNA from bacteria treated with a brevinin-2 (B1175259) peptide has been observed, which is a direct consequence of severe membrane damage. pnas.org However, some studies hint at the possibility of non-membrane targets. For instance, reduced activity of a brevinin-1pl analogue at high concentrations suggested the involvement of other mechanisms that require further investigation. mdpi.com Additionally, a brevinin-2 peptide was found to effectively inhibit viral RNA replication and protein synthesis, demonstrating that intracellular interference is a plausible mechanism for this family of peptides in certain contexts.
A growing body of evidence indicates that many AMPs can induce cell death through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂). tandfonline.commdpi.comnih.gov This mechanism has also been documented for members of the brevinin family.
Research on Brevinin-2R demonstrated that increased ROS production was an early event in its cytotoxicity against cancer cells. mdpi.com Similarly, Brevinin-1RL1 was shown to induce ROS accumulation and mitochondrial dysfunction. nih.gov The accumulation of ROS beyond the cell's antioxidant capacity leads to a state of oxidative stress. nih.gov This results in widespread damage to essential biomacromolecules, including the peroxidation of lipids, carbonylation of proteins, and cleavage of DNA, ultimately triggering apoptotic or necrotic cell death pathways. nih.gov
Interestingly, the role of brevinins in modulating ROS can be complex. One study on Brevinin-1FL found that the peptide could reduce intracellular ROS levels in cells subjected to external oxidative stress, suggesting a protective or regulatory function under certain conditions. mdpi.comnih.gov This indicates that in addition to direct killing via membrane disruption, brevinins can modulate complex cellular signaling pathways related to oxidative stress and cell fate. mdpi.commdpi.com
Interference with Key Cellular Processes (e.g., nucleic acid synthesis, protein expression)
Mechanisms of Action against Specific Pathogen Types
The antimicrobial activity of this compound and its family members extends to a broad spectrum of pathogens, including bacteria and fungi. nih.govuniprot.org While specific data on this compound's antiviral properties are limited, the mechanisms of related brevinin peptides offer insights into its potential in this area.
Against Bacteria:
The antibacterial action of the brevinin-1 (B586460) family is predominantly achieved through the disruption of the bacterial cell membrane. researchgate.net This mechanism has been confirmed through various experimental techniques, including scanning electron microscopy and membrane permeability assays on related brevinin peptides. mdpi.commdpi.com These studies show that the peptides can cause dramatic damage to bacterial membranes, leading to the leakage of cellular contents and cell death. mdpi.com
The efficacy of brevinin peptides can differ between Gram-positive and Gram-negative bacteria, which is attributed to the differences in their cell wall structures. While brevinin peptides show broad-spectrum activity, many exhibit more potent effects against Gram-positive bacteria. mdpi.comnih.gov Some brevinin-1 peptides have also demonstrated the ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.comfrontiersin.org Furthermore, some studies suggest that in addition to membrane disruption, brevinin peptides may have alternative mechanisms of action, such as binding to bacterial DNA. nih.gov
Table 1: Representative Antibacterial Activity of Brevinin-1 Family Peptides This table presents data for close analogs of this compound to illustrate the typical potency of the peptide family. Data specific to this compound is limited.
| Peptide | Pathogen | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Brevinin-1BW | Enterococcus faecalis | Gram-positive | 3.125 |
| Brevinin-1BW | Staphylococcus aureus | Gram-positive | 6.25 |
| Brevinin-1OS | Staphylococcus aureus | Gram-positive | 4 |
| Brevinin-1OS | Candida albicans | Fungus | 8 |
| Brevinin-1pl | Escherichia coli | Gram-negative | 4 µM |
| Brevinin-1pl | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 2 µM |
Against Fungi:
Brevinin-1 peptides, including this compound, possess significant antifungal properties. uniprot.org The primary mechanism of action against fungi is also believed to be the disruption of the fungal cell membrane. uniprot.org The cell membranes of fungi contain ergosterol, and the interaction of AMPs with these membranes leads to increased permeability and cell death. acs.org
This compound is a known component of the skin secretions of the northern leopard frog (Rana pipiens), which are effective against the pathogenic chytrid fungus, Batrachochytrium dendrobatidis (Bd). nih.govbiologists.com Research has shown that peptide mixtures containing this compound can inhibit the growth of Bd zoospores. biologists.com In one study, a mixture of peptides from juvenile frogs, which included Brevinin-1Pa, Brevinin-1Pb, this compound, and Ranatuerin-2P, demonstrated a minimal inhibitory concentration (MIC) of approximately 50-100 µg/mL against B. dendrobatidis. biologists.com
Against Viruses:
Specific research on the antiviral mechanisms of this compound is not extensively available. However, studies on other members of the brevinin-1 family and their synthetic derivatives suggest a potential mechanism of action, particularly against enveloped viruses. This mechanism is thought to involve the direct disruption of the viral membrane, which is a lipid-based structure. peptide.com Peptides that can disrupt microbial lipid bilayers are often also effective against the lipid envelopes of viruses. peptide.com For instance, derivatives of Brevinin-1EMa have shown broad-spectrum activity against enveloped viruses like herpes simplex virus and hepatitis C virus by disrupting the virus membrane, but were not effective against non-enveloped viruses. peptide.com
Structure Activity Relationship Sar Studies of Brevinin 1pe and Its Analogs
Rational Design and Synthesis of Brevinin-1Pe Derivatives and Truncations
The rational design of brevinin-1 (B586460) analogs is guided by the well-defined structural domains of the peptide family. researchgate.netnih.gov The primary strategy involves modifying the peptide's fundamental properties—such as net charge, hydrophobicity, and amphiphilicity—to optimize the balance between antimicrobial efficacy and hemolytic activity. The synthesis of these rationally designed peptides and their truncated versions is typically achieved through solid-phase peptide synthesis (SPPS). plos.org
Key design approaches for brevinin-1 analogs include:
N-Terminal Modification: The N-terminal domain is largely hydrophobic. researchgate.netnih.gov Design strategies often involve deleting amino acids from this region or substituting residues to modulate hydrophobicity. nih.govplos.org
C-Terminal Modification: The C-terminal "Rana box" (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys) is a primary target for modification. plos.org Studies have explored the effects of removing this entire cyclic region or linearizing it by eliminating the disulfide bridge to assess its role in activity and toxicity. nih.govnih.govmdpi.com
Amino Acid Substitution: Specific residues along the peptide chain are substituted to alter properties like cationicity and hydrophobicity. For example, introducing cationic residues like lysine (B10760008) or arginine can enhance interaction with negatively charged bacterial membranes, while substituting hydrophobic residues can affect membrane penetration and lytic activity. plos.org
These design principles are based on the understanding that brevinin peptides typically exist as a random coil in aqueous solutions but form an amphipathic α-helical structure in membrane-like environments, which is crucial for their mechanism of action. researchgate.netnih.gov
Impact of Amino Acid Substitutions on this compound Biological Efficacy and Selectivity
Amino acid substitutions are a powerful tool for fine-tuning the biological profile of brevinin peptides. The goal is often to increase antimicrobial potency while decreasing unwanted hemolytic activity, thereby improving the peptide's therapeutic index.
Studies on brevinin-1 analogs have revealed several key findings:
Cationicity and Activity: Increasing the net positive charge, for instance by substituting neutral or hydrophobic amino acids with cationic residues like Lysine (Lys) or Arginine (Arg), generally enhances antimicrobial activity. researchgate.net This is attributed to a stronger electrostatic attraction to the anionic components of bacterial cell membranes. nih.gov However, an excessive net charge can also lead to increased hemolysis. researchgate.net
Hydrophobicity and Selectivity: The hydrophobicity of the peptide is critical for its interaction with and disruption of cell membranes. However, high hydrophobicity is often correlated with high hemolytic activity. researchgate.net In a study of Brevinin-1E, it was found that hemolytic activity correlated well with the peptide's retention time on a reverse-phase column (a measure of hydrophobicity) rather than its helicity. researchgate.netnih.gov Therefore, substitutions that reduce hydrophobicity can decrease hemolytic activity. researchgate.net
Specific Substitutions: In one study on the analog B1CTcu5, substituting N-terminal residues with Lysine or Arginine did not drastically alter its bactericidal nature against most tested strains, but Tryptophan (Trp) substitution did show some changes. plos.org The unusual presence of an anionic amino acid in the helical hydrophilic face of Brevinin-1Ed was suggested to be the reason for its limited bioactivity compared to other brevinin-1 peptides. nih.gov
Table 1: Effect of Amino Acid Substitutions on the Biological Activity of Brevinin-1 Analogs Data synthesized from studies on various Brevinin-1 family peptides, as direct substitution data for this compound is not extensively published.
| Parent Peptide | Modification | Key Finding | Impact on Antimicrobial Activity | Impact on Hemolytic Activity | Reference |
|---|---|---|---|---|---|
| Brevinin-1Ed | Contains an anionic residue in the hydrophilic face | The anionic residue was credited with weakening the peptide's bioactivity. | Decreased | Low | nih.gov |
| Brevinin-1E | Linearized analog (disulfide bridge removed) | Elimination of the disulfide bridge did not significantly affect antimicrobial or hemolytic activity in the full-length peptide. | Largely Unchanged | Largely Unchanged | nih.gov |
| B1CTcu5 | N-terminal Lys/Arg substitution | Enhancing cationicity at the N-terminus did not cause a drastic change in bactericidal nature. | Largely Unchanged (except vs. S. aureus) | Not specified | plos.org |
Influence of Peptide Length and Terminal Modifications on this compound Activity
Modifying the length of the peptide through truncations, particularly at the N- and C-termini, has profound effects on the activity and selectivity of brevinin-1 peptides.
N-Terminal Truncation: The N-terminal region is critical for hydrophobicity. researchgate.netnih.gov A study on Brevinin-1E, which consists of 24 amino acids, demonstrated that deleting just three amino acids from the N-terminus did not significantly alter its antimicrobial activity but led to a dramatic reduction in hemolytic activity. nih.gov This highlights the potential to decouple lytic activities against bacterial and eukaryotic cells by modifying this region. Further N-terminal deletions in the B1CTcu5 analog had a negative effect on bactericidal potency, suggesting a limit to truncation. plos.org However, one truncated analog (B1CTcu5-LIAG) displayed comparable or better activity with reduced hemolysis, indicating an "active core" region may exist. plos.org
C-Terminal Modification (Rana Box): The C-terminal Rana box is a defining feature of most brevinin-1 peptides. researchgate.net Its role, however, appears to be context-dependent.
In full-length Brevinin-1E, eliminating the intra-disulfide bridge to create a linear peptide did not greatly affect either antimicrobial or hemolytic activity. nih.gov
Conversely, for truncated fragments of Brevinin-1E, the elimination of this same bridge did not decrease antimicrobial activity but did result in lower hemolytic activity. nih.gov
Studies on other peptides like nigrocin-HL and brevinin-2GHk have shown that removing the Rana box can decrease hemolysis without impacting antimicrobial effects. mdpi.com For B1CTcu5, removal of the Rana box region drastically reduced both antibacterial and hemolytic activity. plos.org This indicates that while the disulfide bridge itself may not be essential for killing bacteria, the C-terminal region plays an important role in membrane targeting. plos.org
Computational and In Silico Approaches in this compound Analog Design
Computational tools are integral to the rational design of novel peptide analogs, allowing researchers to predict structural and physicochemical properties before undertaking costly and time-consuming synthesis. portlandpress.com
Secondary Structure Prediction: Programs like Heliquest and I-TASSER are used to model the secondary structure of designed analogs. portlandpress.com These tools can predict the propensity of a peptide to form an α-helix in a membrane-mimetic environment, a key feature for the activity of most brevinin-1 peptides. portlandpress.comresearchgate.net They also allow for visualization of the amphipathic nature of the helix, showing the distinct hydrophobic and hydrophilic faces that are crucial for membrane interaction. portlandpress.comresearchgate.net
Property Calculation: In silico tools can calculate key physicochemical parameters such as net charge, hydrophobicity, and hydrophobic moment. These calculated values help in the pre-selection of candidate peptides that fit a desired profile (e.g., high cationicity, moderate hydrophobicity) before they are synthesized and tested in biological assays. researchgate.net This predictive power accelerates the design-test-refine cycle for developing optimized AMPs.
Biological Activities and Efficacy of Brevinin 1pe in in Vitro and Pre Clinical Models
Spectrum of Antimicrobial Activity of Brevinin-1Pe against Microorganisms
This compound exhibits a broad spectrum of antimicrobial activity, targeting various microorganisms, including bacteria and fungi. cpu-bioinfor.org The primary mechanism of action for many brevinin peptides is the disruption of the microbial cell membrane. researchgate.netnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
This compound and its related peptides have shown significant efficacy against Gram-positive bacteria. researchgate.netmdpi.com For instance, a novel brevinin peptide, Brevinin-1BW, demonstrated potent inhibitory effects on Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netmdpi.com Studies on other brevinin-1 (B586460) peptides, such as B1LTe, have also confirmed their potent antibacterial activities against Gram-positive strains, which appear to be more susceptible than Gram-negative bacteria. nih.gov
While generally more effective against Gram-positive bacteria, some brevinin-1 peptides and their analogs have also demonstrated activity against Gram-negative bacteria. researchgate.netmdpi.com However, the efficacy against Gram-negative bacteria can be weaker. researchgate.net For example, Brevinin-1OS showed significant activity against Gram-positive bacteria but weak activity against Gram-negative bacteria. mdpi.com The structural features of these peptides, such as their cationic nature, are thought to play a significant role in their interaction with the negatively charged bacterial cell membranes. researchgate.net
Table 1: Antibacterial Activity of Brevinin Peptides
| Peptide | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Brevinin-1BW | Enterococcus faecalis | Significant inhibition | researchgate.net |
| Brevinin-1BW | Staphylococcus aureus | Significant inhibition | researchgate.net |
| Brevinin-1BW | MRSA | Significant inhibition | researchgate.net |
| Brevinin-1OS | Gram-positive bacteria | Significant activity | mdpi.com |
| Brevinin-1OS | Gram-negative bacteria | Weak activity | mdpi.com |
| B1LTe | Gram-positive bacteria | Potent activity | nih.gov |
| Brevinin-1pl analogs | Gram-positive bacteria | Enhanced activity (with arginine substitutions) | nih.govfrontiersin.org |
| Brevinin-1pl analogs | Gram-negative bacteria | Reduced efficacy (with arginine substitutions) | nih.govfrontiersin.org |
Antifungal Activity against Pathogenic Fungi
In addition to its antibacterial properties, this compound and its family members have shown activity against pathogenic fungi. researchgate.netbiologists.comfrontiersin.orgbcreptilesandamphibians.ca For example, Brevinin-1OS demonstrated notable activity against the yeast Candida albicans. mdpi.com Another study highlighted that peptides recovered from juvenile leopard frogs, including this compound, showed excellent capacity to inhibit the growth of Batrachochytrium dendrobatidis. biologists.com An analog, brevinin-1pl-3H, also exhibited antifungal activity. frontiersin.orgfrontiersin.org
Antiviral Properties of this compound and its Analogs
Research into the antiviral properties of the broader brevinin family is ongoing. frontiersin.org While specific studies focusing solely on the antiviral activity of this compound are limited, the general characteristics of antimicrobial peptides suggest potential in this area. frontiersin.org Nucleoside analogs, a different class of compounds, are widely used in antiviral therapy by interfering with viral DNA or RNA replication. azolifesciences.com Some of these, like Galidesivir, have demonstrated broad-spectrum antiviral activity. wgtn.ac.nz The potential for brevinin peptides and their analogs to act as antiviral agents is an area of active investigation.
Anticancer Activity of this compound against Various Cancer Cell Lines in Research Settings
Beyond their antimicrobial effects, brevinin peptides, including analogs of this compound, have been investigated for their anticancer properties. frontiersin.orgcpu-bioinfor.orgresearchgate.net These peptides have shown the ability to selectively target and inhibit the growth of various cancer cell lines. mdpi.comnih.gov
For instance, Brevinin-1RL1 preferentially suppressed the viability of several human cancer cell lines, including HCT116 (colon), MDA-MB-231 (breast), SW480 (colon), A549 (lung), SMMC7721 (liver), and B16-F10 (skin), over non-cancerous cells. mdpi.com Similarly, brevinin-1pl and its analogues demonstrated significant inhibitory effects against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells. nih.govfrontiersin.org Another study found that an analog, GA-K4, derived from Brevinin-1EMa, exhibited potent anticancer activity against seven tumor cell lines. nih.gov
Induction of Apoptosis and Necrosis in Malignant Cells
A key mechanism behind the anticancer activity of these peptides is the induction of programmed cell death, or apoptosis, in malignant cells. frontiersin.org Brevinin-1RL1 was found to induce both apoptosis and necrosis in tumor cells. mdpi.com The induction of apoptosis is a desirable characteristic for anticancer agents as it is a controlled process of cell death that minimizes inflammation. frontiersin.org
The process of apoptosis can be initiated through extrinsic or intrinsic pathways, with the latter often involving the mitochondria. mdpi.com In some cases, these peptides can also induce necrosis, another form of cell death. nih.govmdpi.com For example, treatment of cancer cells with certain compounds can lead to a form of necrotic-like regulated cell death. mdpi.com
Inhibition of Cell Proliferation and Migration
In addition to inducing cell death, brevinin peptides can also inhibit the proliferation and migration of cancer cells. nih.govdovepress.comnih.gov The inhibition of cell proliferation is a critical aspect of cancer treatment. plos.orgresearchgate.net Brevinin-1RL1 was observed to inhibit the proliferation of cancer cells in a dose-dependent manner. mdpi.com Furthermore, studies on other peptides have demonstrated their ability to suppress the migration and invasion of cancer cells, which is crucial for preventing metastasis. nih.govdovepress.comnih.gov The mechanisms behind this inhibition can involve the downregulation of signaling pathways that promote cell growth and movement. plos.org
Table 2: Anticancer Activity of Brevinin Peptides
| Peptide/Analog | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Brevinin-1RL1 | HCT116, MDA-MB-231, SW480, A549, SMMC7721, B16-F10 | Preferential suppression of viability | mdpi.com |
| Brevinin-1pl and analogs | MCF-7, H838 | Significant inhibitory efficacy | nih.govfrontiersin.org |
| GA-K4 (from Brevinin-1EMa) | A498, A549, HCT116, MKN45, PC-3, SK-MEL-2, SK-OV-3 | Potent anticancer activity | nih.gov |
| Brevinin-1RL1 | HCT116, A549 | Induction of apoptosis and necrosis | mdpi.com |
| Brevinin-1RL1 | HCT116, A549 | Inhibition of proliferation | mdpi.com |
Immunomodulatory Effects of this compound in Research Models
Peptides belonging to the Brevinin-1 family have demonstrated notable immunomodulatory capabilities in various research settings. These effects are primarily centered on the modulation of inflammatory pathways and the neutralization of inflammatory triggers.
Modulation of Cytokine Release and Inflammatory Responses
Research on Brevinin-1 family peptides, such as Brevinin-1BW and Brevinin-1GHd, has revealed their potent anti-inflammatory properties, particularly their ability to modulate the release of key cytokines involved in the inflammatory cascade. mdpi.comresearchgate.net In in vitro models using macrophages, these peptides have been shown to significantly suppress the production of pro-inflammatory cytokines that are induced by inflammatory stimuli like lipopolysaccharide (LPS).
A study on Brevinin-1BW demonstrated its significant anti-inflammatory effect on LPS-treated RAW264.7 macrophage cells. mdpi.com Similarly, Brevinin-1GHd was found to suppress the release of several pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a dose-dependent manner in LPS-stimulated RAW264.7 cells. researchgate.netnih.gov This suppression of cytokine production is a key indicator of the peptide's ability to control and mitigate inflammatory responses at a cellular level. The mechanism for this action is believed to involve the inactivation of the MAPK signaling pathway, a critical pathway in the inflammatory process. researchgate.netnih.gov
Table 1: Effect of Brevinin-1GHd on Pro-inflammatory Cytokine Release in LPS-stimulated RAW264.7 Cells
| Cytokine | Concentration of Brevinin-1GHd | Percentage Reduction in Cytokine Release |
|---|---|---|
| TNF-α | 4 µM | ~44.09% |
| IL-6 | 4 µM | ~72.10% |
| IL-1β | 4 µM | ~67.20% |
| Nitric Oxide (NO) | 4 µM | ~87.31% |
Data derived from a study on Brevinin-1GHd, a closely related peptide to this compound. nih.gov
Lipopolysaccharide (LPS)-Neutralizing Activity
A crucial aspect of the immunomodulatory function of Brevinin-1 peptides is their ability to bind to and neutralize Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation and sepsis. mdpi.comresearchgate.net The positively charged amino acid residues, such as lysine (B10760008) and arginine, present in the structure of these peptides are thought to facilitate an electrostatic interaction with the negatively charged regions of LPS. mdpi.com
Studies on Brevinin-1BW have highlighted its significant LPS-binding activity, suggesting that its anti-inflammatory effects may be, at least in part, due to the sequestration of LPS, thereby preventing it from activating inflammatory pathways in immune cells. mdpi.com More detailed quantitative analysis has been performed on Brevinin-1GHd, which demonstrated a direct binding affinity to LPS. researchgate.netnih.gov This was confirmed through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which measured the binding kinetics and thermodynamics of the peptide-LPS interaction. The dissociation constant (Kd) for the binding of Brevinin-1GHd to LPS was determined to be 6.49 ± 5.40 µM, indicating a strong interaction. researchgate.net This direct neutralization of LPS is a significant mechanism by which these peptides can prevent the initiation of an inflammatory cascade.
Table 2: LPS-Binding Affinity of Brevinin-1GHd
| Parameter | Value | Method |
|---|---|---|
| Dissociation Constant (Kd) | 6.49 ± 5.40 µM | Isothermal Titration Calorimetry (ITC) |
Data for Brevinin-1GHd, a peptide homologous to this compound. researchgate.net
Synergistic and Additive Effects of this compound with Other Agents in Pre-Clinical Contexts
The potential for antimicrobial peptides to work in concert with conventional antibiotics is a promising area of research aimed at combating antibiotic resistance. While specific data on the synergistic effects of this compound is not currently available, studies on other Brevinin peptides, such as Brevinin-2CE, have shown significant synergistic activity with a range of antibiotics. frontiersin.org
In a study assessing the in vitro activity of Brevinin-2CE, a member of the broader brevinin family, against multidrug-resistant clinical isolates of Escherichia coli and Staphylococcus aureus, the peptide demonstrated synergistic effects when combined with five different conventional antibiotics. frontiersin.org The proposed mechanism for this synergy is that the antimicrobial peptide disrupts the bacterial cell membrane, which in turn increases the permeability of the membrane to the antibiotic, allowing the antibiotic to reach its intracellular target more effectively. frontiersin.org This enhancement of antibiotic efficacy could potentially lower the required therapeutic dose of the antibiotic, thereby reducing the risk of dose-dependent side effects and slowing the development of antibiotic resistance. Further research is needed to determine if this compound exhibits similar synergistic properties. frontiersin.orgfrontiersin.org
Advanced Methodologies in Brevinin 1pe Research
Recombinant Expression and Purification Techniques for Brevinin-1Pe and its Variants
The large-scale production of this compound and its variants is often achieved through recombinant DNA technology. google.com This approach is essential for generating sufficient quantities of the peptide for extensive research and potential therapeutic development.
Prokaryotic systems, particularly Escherichia coli, are commonly used for expressing antimicrobial peptides (AMPs) like this compound. nih.gov A significant challenge in this system is the inherent toxicity of the AMP to the host bacterium. To overcome this, this compound is typically expressed as a fusion protein. nih.gov This involves linking the peptide's coding sequence to that of a larger, soluble carrier protein, such as Thioredoxin (Trx). nih.gov The Trx fusion protein can act as a chaperone, aiding in the correct folding of the recombinant peptide and protecting the E. coli host from the peptide's lethal effects. nih.gov This strategy has been successfully used to express peptides from the Brevinin family, including Brevinin-2R and Brevinin-2GU, achieving high yields. nih.gov Additives can be introduced to the culture medium to further enhance the expression levels of soluble recombinant proteins. mdpi.com After expression, the fusion protein is purified, and the this compound is cleaved from its fusion partner.
Eukaryotic expression systems, such as the baculovirus expression system, offer another robust platform for producing recombinant proteins. nih.govvivabiotech.com This system uses insect cells to produce complex proteins and can be scaled up for large-scale production. nih.gov
Purification of the expressed peptide is a critical step. Following cell lysis and initial separation, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to purify the peptide to a high degree. researchgate.net The identity and purity of the final product are often confirmed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. biologists.comresearchgate.net
| Methodology | System/Technique | Purpose/Advantage | Example Application |
|---|---|---|---|
| Recombinant Expression | E. coli with Fusion Protein (e.g., Thioredoxin) | Overcomes toxicity to the host, prevents proteolytic degradation, and can increase yield. nih.gov | Expression of Brevinin-2R and Brevinin-2GU. nih.gov |
| Baculovirus Expression System | Allows for post-translational modifications, suitable for complex proteins. nih.govvivabiotech.com | General high-yield protein production. vivabiotech.com | |
| Purification & Analysis | Reverse-Phase HPLC (RP-HPLC) | High-resolution purification of the target peptide from contaminants. researchgate.net | Purification of Brevinin-1RTa, Brevinin-1RTb, and Brevinin-2RTb. researchgate.net |
| MALDI-TOF Mass Spectrometry | Confirms the molecular weight and identity of the purified peptide. biologists.comresearchgate.net | Analysis of this compound profiles in juvenile frogs. biologists.comoup.com |
Chemical Synthesis Methods for this compound and Analogs (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis provides a powerful alternative to recombinant expression, offering high precision and the flexibility to incorporate non-standard amino acids or modifications into the peptide sequence. justia.com The predominant method for this is Solid-Phase Peptide Synthesis (SPPS). powdersystems.combeilstein-journals.org SPPS revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support, or resin, which simplifies the purification process at each step. bachem.combiotage.com
The SPPS process involves a cycle of steps for each amino acid added:
Attachment: The first amino acid is covalently linked to the solid resin. powdersystems.com
Deprotection: A temporary protecting group on the N-terminus of the attached amino acid is removed. powdersystems.com
Coupling: The next protected amino acid in the sequence is activated and reacts with the newly freed amino group, forming a peptide bond. powdersystems.com
Washing: Excess reagents and by-products are washed away by simple filtration, leaving the elongated peptide chain attached to the resin. bachem.combiotage.com
This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support. powdersystems.com
Two main strategies are widely used in SPPS, distinguished by the type of protecting groups employed:
Boc/Bzl Strategy: This older method uses an acid-labile Boc (tert-butyloxycarbonyl) group for Nα-amino protection and benzyl-based groups for side-chain protection. biotage.com
Fmoc/tBu Strategy: This is currently the most common approach. beilstein-journals.orgnih.govcsic.es It uses a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group for the Nα-amino group and acid-labile tert-butyl (tBu) based groups for the side chains. csic.esseplite.com The mild conditions used for Fmoc removal make this strategy highly versatile and compatible with a wide range of chemistries for peptide modification. seplite.comiris-biotech.de The Fmoc group's characteristic UV absorption also allows for easy monitoring of the reaction progress. seplite.com
SPPS has been instrumental in Brevinin research, enabling the synthesis of this compound and numerous analogs to study structure-activity relationships. For instance, analogs of a novel Brevinin from Odorrana schmackeri were chemically synthesized to investigate how changes in charge, helicity, and hydrophobicity affect antimicrobial activity. researchgate.netmdpi.com
Advanced Microscopy (e.g., SEM, TEM) for Visualizing this compound Cellular Interactions
Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphological and ultrastructural changes induced by this compound in target cells, particularly bacteria. the-scientist.com These methods provide direct visual evidence of the peptide's membrane-disrupting mechanism of action. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) creates high-resolution, three-dimensional images of a sample's surface. the-scientist.comthermofisher.com In Brevinin research, SEM is used to observe the external effects of the peptide on bacterial cells. Studies have shown that treatment with Brevinin peptides and their analogs causes significant damage to the bacterial surface. researchgate.netmdpi.com For example, SEM imaging of S. enterica treated with antimicrobial peptides revealed extensive budding on the cell surface, while other treatments led to complete cell disruption. frontiersin.org
Transmission Electron Microscopy (TEM) provides two-dimensional, high-magnification images of the internal structures of a sample. the-scientist.comthermofisher.com Because the electron beam must pass through the specimen, samples for TEM must be extremely thin. the-scientist.comthermofisher.com This technique allows researchers to see inside the bacterial cell and observe the internal consequences of peptide treatment. TEM studies on Brevinin analogs have confirmed that the peptides cause rapid bactericidal effects by disturbing membrane permeability, leading to the leakage and release of cytoplasmic contents. researchgate.netmdpi.com
Together, SEM and TEM provide a comprehensive picture of how this compound interacts with and destroys bacterial cells, confirming that its primary mechanism involves the physical disruption of the cell membrane. researchgate.netmdpi.com
| Microscopy Technique | Principle | Information Gained | Observed Effects of Brevinin-family Peptides |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Detects scattered electrons from a sample's surface to create a 3D image. thermofisher.com | Surface morphology and topography. thermofisher.comnih.gov | Visualizes membrane disruption, pore formation, and changes in cell shape. researchgate.netfrontiersin.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Detects electrons transmitted through an ultra-thin sample to create a 2D projection. thermofisher.com | Internal cellular structures and ultrastructural changes. thermofisher.comnih.gov | Confirms membrane permeabilization and the release of cytoplasmic contents. researchgate.netmdpi.com |
'Omics' Approaches (e.g., Proteomics, Transcriptomics) for Target Identification and Pathway Analysis
'Omics' technologies offer a global, unbiased view of the molecular changes within an organism in response to a stimulus, making them powerful tools for elucidating the complex mechanisms of action of antimicrobial peptides like this compound. frontiersin.org These approaches analyze the entire complement of molecules such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics). isaaa.org
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell at a specific time. nih.gov By comparing the transcriptomes of bacteria treated with this compound to untreated bacteria, researchers can identify which genes are up- or down-regulated in response to the peptide. This provides insights into the cellular pathways that are activated or inhibited, such as stress responses, cell wall biosynthesis, or metabolic adjustments. frontiersin.orgresearchgate.net
Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.govmdpi.com Proteomic analysis can identify changes in the protein expression profile of a cell following peptide treatment. frontiersin.org This can reveal the specific protein targets of this compound or downstream effects on protein networks. For instance, an immunoproteomic approach was used to identify antigenic proteins from S. brasiliensis, demonstrating the utility of proteomics in finding specific protein markers. mdpi.com The combination of transcriptomic and proteomic data can provide a more comprehensive understanding, as it links gene expression changes to their functional protein products. nih.govnih.gov
For antimicrobial peptide research, these 'omics' approaches are crucial for moving beyond simple membrane disruption models. They can uncover secondary intracellular targets and reveal complex stress responses induced by the peptide, potentially identifying new pathways that could be exploited for novel antimicrobial strategies. frontiersin.org
Future Directions and Pre Clinical Translational Potential of Brevinin 1pe
Development of Brevinin-1Pe-Based Scaffolds for Novel Bioactive Compounds
The development of novel bioactive compounds often utilizes molecular scaffolds, which are core structures that can be modified to create a variety of derivatives with different biological activities. nih.govbiosolveit.de Natural products are a significant source for these scaffolds due to their inherent structural diversity and bioactivity. nih.gov In this context, antimicrobial peptides (AMPs) like this compound, with their defined structures and potent biological effects, present an intriguing platform for the design of new therapeutic agents.
The core idea is to use the fundamental structure of this compound as a template. By strategically modifying its amino acid sequence, researchers can aim to enhance specific properties while minimizing undesirable ones. This concept is exemplified by the creation of peptide aptamers, where a scaffold protein is used to present a peptide sequence in a conformation that allows it to bind to a specific target. nih.gov Interestingly, even unstructured proteins have been successfully used as scaffolds, suggesting that a rigid structure is not always a prerequisite for the functional display of bioactive peptides. nih.gov This flexibility in scaffold design opens up numerous possibilities for this compound.
The goal of developing this compound-based scaffolds is to generate new molecules with improved therapeutic potential. This could involve enhancing its antimicrobial potency, increasing its selectivity for microbial cells over host cells, or even introducing entirely new functionalities. The modular nature of peptides makes them particularly amenable to this type of rational design and modification.
Investigation of this compound in Animal Models of Infection or Disease
To bridge the gap between promising in vitro results and potential clinical applications, the investigation of this compound in relevant animal models is a critical step. eso-stroke.org Animal models are indispensable tools in biomedical research for understanding disease pathophysiology and evaluating the efficacy of new therapeutic interventions before human trials. mdpi.com The choice of an appropriate animal model is crucial and depends on the specific disease being studied, aiming to mimic the key aspects of the human condition as closely as possible. eso-stroke.orgmdpi.com
For an antimicrobial peptide like this compound, animal models of infection are of primary importance. These models can range from localized skin infections to more systemic and complex diseases. For instance, a porcine skin infection model has been used to evaluate the antibacterial potential of a novel brevinin-1 (B586460) analogue. researchgate.net Such models allow researchers to assess the peptide's ability to combat infections in a living organism, providing insights that cannot be obtained from in vitro studies alone.
The selection of the animal model can also be informed by the types of pathogens this compound is effective against. For example, some brevinin-1 peptides have shown activity against Staphylococcus epidermidis, a bacterium that can be found on frog skin. uzh.ch Therefore, an animal model of S. epidermidis infection could be particularly relevant. Furthermore, the investigation of brevinin peptides in models of polymicrobial diseases, where multiple pathogens are involved, could provide valuable information about their broad-spectrum capabilities. nih.gov
In addition to infection models, this compound's anti-inflammatory properties suggest its potential in models of inflammatory diseases. For example, a study on Brevinin-1GHd demonstrated its therapeutic effect in a carrageenan-induced acute inflammation model in mice. frontiersin.org This opens up the possibility of investigating this compound in other animal models of inflammation.
It is important to acknowledge the challenges associated with translating findings from animal models to humans. eso-stroke.orgnih.gov However, well-designed and executed preclinical studies in appropriate animal models are a crucial step in the translational research pathway, providing essential data on the in vivo efficacy and potential of this compound.
Strategies to Enhance this compound Potency and Selectivity for Research Applications
A significant hurdle in the development of antimicrobial peptides (AMPs) for therapeutic use is achieving high potency against microbial targets while maintaining low toxicity towards host cells. frontiersin.org this compound, like many other AMPs, faces this challenge. nih.gov Therefore, a key area of research focuses on strategies to enhance its potency and selectivity.
One of the most common and effective strategies is amino acid substitution. nih.gov By strategically replacing specific amino acids in the peptide sequence, researchers can modulate its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are crucial for its biological activity. For example, a study on brevinin-1pl demonstrated that substituting amino acids at the non-hydrophobic surface could significantly impact its properties. frontiersin.org
The rationale behind these substitutions is often to increase the peptide's affinity for microbial membranes while decreasing its interaction with host cell membranes. For instance, increasing the net positive charge of a peptide can enhance its initial electrostatic attraction to the negatively charged bacterial membrane. nih.gov However, this must be balanced, as excessive charge or hydrophobicity can lead to increased hemolytic activity (toxicity to red blood cells). frontiersin.org
Here are some examples of how amino acid substitutions have been used to modify the properties of brevinin-like peptides:
Arginine substitutions in brevinin-1pl-2R and brevinin-1pl-5R led to enhanced activity against Gram-positive bacteria. nih.gov
Lysine (B10760008) substitution in brevinin-1pl-6K resulted in decreased activity against Gram-positive bacteria due to reduced hydrophobicity. nih.gov
Histidine substitution in brevinin-1pl-3H showed reduced hemolytic activity, indicating improved selectivity. frontiersin.orgnih.gov
Another approach to enhance selectivity is to modify the peptide's structure. For example, moving the C-terminal "Rana Box" to a central position in Brevinin-1E was shown to decrease its hemolytic activity while preserving its antibacterial properties. nih.gov
The table below summarizes the effects of different amino acid substitutions on a brevinin-like peptide, brevinin-1pl, illustrating the potential for rational design to improve its therapeutic index.
| Peptide Analogue | Amino Acid Substitution | Change in Activity | Reference |
| Brevinin-1pl-2R | Arginine | Enhanced activity against Gram-positive bacteria. | nih.gov |
| Brevinin-1pl-5R | Arginine | Enhanced activity against Gram-positive bacteria. | nih.gov |
| Brevinin-1pl-6K | Lysine | Decreased activity against Gram-positive bacteria. | nih.gov |
| Brevinin-1pl-3H | Histidine | Reduced hemolytic activity. | frontiersin.orgnih.gov |
These examples demonstrate that by carefully selecting amino acid substitutions and structural modifications, it is possible to fine-tune the activity of this compound, enhancing its potency and selectivity for research and potential therapeutic applications.
Exploration of this compound's Role in Microbiome Dynamics in Research Settings
The microbiome, the complex community of microorganisms that inhabit a particular environment, plays a crucial role in the health and disease of the host. nih.govnih.gov The composition and dynamics of the microbiome are influenced by various factors, including the host's immune system and the presence of antimicrobial molecules. nih.gov Antimicrobial peptides (AMPs) like this compound, being a key component of the innate immune system of amphibians, are likely to have a significant impact on the microbial communities they come into contact with. uzh.ch
Exploring the role of this compound in microbiome dynamics is a promising area of research. This involves understanding how the peptide influences the composition and function of microbial communities, both in the host and in the external environment. For example, on the skin of amphibians, this compound could play a role in shaping the resident microbial community, potentially creating an environment that is less favorable for pathogenic microorganisms.
Research in this area could involve several approaches:
In vitro studies: Co-culturing complex microbial communities with this compound to observe changes in species abundance and diversity.
In vivo studies: Using animal models to investigate how the administration of this compound alters the gut or skin microbiome. nih.gov
Metagenomic analysis: Employing high-throughput sequencing techniques to characterize the changes in the microbiome at a genetic level. frontiersin.org
Understanding the interplay between this compound and the microbiome could have several important implications. For instance, it could lead to the development of strategies to modulate the microbiome for therapeutic purposes. By selectively targeting certain microbial populations, this compound could potentially be used to restore a healthy microbial balance in conditions associated with dysbiosis.
Furthermore, studying the effects of this compound on environmental microbiomes could provide insights into its ecological role. For example, in aquatic ecosystems, the release of this compound from amphibians could influence the local microbial communities, which in turn could have broader ecological consequences. researchgate.net
The study of microbiome dynamics is a rapidly evolving field, and the integration of AMP research into this area holds significant promise for uncovering new aspects of host-microbe interactions and for developing novel approaches to health and disease.
Challenges and Opportunities in this compound Research for Translational Applications
The path from a promising bioactive compound like this compound to a clinically approved therapeutic is fraught with challenges, a phenomenon often referred to as the "valley of death" in translational research. eurogct.org However, overcoming these hurdles presents significant opportunities for innovation and the development of novel treatments. nih.govxiahepublishing.com
Challenges:
One of the primary challenges in the translational development of this compound is its potential for toxicity. frontiersin.org While it exhibits potent antimicrobial activity, it can also have hemolytic effects, meaning it can damage red blood cells. nih.gov Mitigating this toxicity while preserving its therapeutic efficacy is a major focus of research.
Another significant challenge is the peptide's stability and delivery. Peptides are susceptible to degradation by proteases in the body, which can limit their bioavailability and effectiveness. researchgate.net Developing strategies to protect the peptide from degradation and deliver it to the target site is crucial for its successful translation.
Furthermore, the manufacturing of peptides can be complex and costly, which can be a barrier to their widespread clinical use. shu.ac.uk Efficient and scalable synthesis methods are needed to make peptide-based therapies economically viable.
The transition from preclinical models to human clinical trials is another critical step where many promising candidates fail. eso-stroke.org Differences between animal models and human physiology can lead to discrepancies in efficacy and safety, highlighting the need for more predictive preclinical models. nih.gov
Opportunities:
Despite these challenges, the unique properties of this compound offer numerous opportunities. Its broad-spectrum antimicrobial activity makes it a promising candidate for combating antibiotic-resistant bacteria, a major global health threat. researchgate.netmdpi.com
The potential for rational design and modification of this compound provides a significant opportunity to overcome its limitations. As discussed in previous sections, strategies like amino acid substitution and structural modification can be used to enhance its potency, selectivity, and stability. frontiersin.orgnih.govnih.gov
The growing understanding of the microbiome opens up new avenues for the application of this compound. Its ability to modulate microbial communities could be harnessed for therapeutic purposes in a variety of conditions associated with microbial dysbiosis.
Moreover, the development of novel drug delivery systems, such as nanoparticles and hydrogels, offers opportunities to improve the stability and targeted delivery of this compound, enhancing its therapeutic potential.
Q & A
Q. Methodological Answer :
- Use circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to analyze secondary structure (e.g., α-helical content critical for antimicrobial activity) .
- Pair with mass spectrometry for purity validation (>95%) and MALDI-TOF for molecular weight confirmation .
- For functional assays, employ broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative/positive bacteria .
Q. Methodological Answer :
- Conduct meta-analysis of existing studies to identify variables (e.g., cell type, exposure time, serum content in media) that influence toxicity .
- Use isothermal titration calorimetry (ITC) to quantify peptide-lipid interactions, correlating with selective toxicity toward bacterial vs. eukaryotic membranes .
- Apply high-content screening (HCS) with live-cell imaging to track real-time membrane disruption dynamics .
Q. Key Consideration :
- Control for batch-to-batch variability in peptide synthesis (e.g., endotoxin levels) using Limulus amebocyte lysate assays .
Basic: How to validate this compound's mechanism of action against biofilms?
Q. Methodological Answer :
- Use confocal microscopy with SYTO9/propidium iodide staining to quantify biofilm viability post-treatment .
- Combine with quartz crystal microbalance (QCM) to measure peptide adsorption kinetics on biofilm matrices .
- Validate via transcriptional profiling (RNA-seq) of biofilm-associated genes (e.g., pel or psl operons in P. aeruginosa) .
Advanced: What in vivo models are optimal for evaluating this compound's therapeutic potential without confounding immune responses?
Q. Methodological Answer :
- Use transgenic zebrafish larvae (e.g., Tg[lyz:DsRed] for neutrophil tracking) to monitor infection resolution and immunomodulatory effects .
- For mammalian models, employ immunosuppressed mice with Acinetobacter baumannii wound infections, comparing peptide efficacy to colistin .
- Include pharmacokinetic analyses (e.g., HPLC-MS/MS) to measure serum stability and tissue distribution .
Basic: How to address discrepancies in reported hemolytic activity of this compound?
Q. Methodological Answer :
- Standardize erythrocyte sources (e.g., human vs. murine) and pre-treatment protocols (e.g., washing steps to remove residual plasma proteins) .
- Use negative controls (e.g., melittin for high hemolysis, PBS for baseline) and calculate HC50 values with dose-response curves .
Advanced: What computational approaches predict this compound's interaction with bacterial membranes?
Q. Methodological Answer :
- Perform molecular dynamics (MD) simulations using GROMACS with lipid bilayers mimicking bacterial (POPG/POPE) vs. mammalian (POPC/cholesterol) membranes .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD values) .
Basic: How to optimize this compound's stability under physiological conditions?
Q. Methodological Answer :
- Test protease resistance via incubation with trypsin/chymotrypsin, followed by LC-MS to identify cleavage sites .
- Modify peptide sequence via D-amino acid substitution or cyclization, then re-evaluate MICs and cytotoxicity .
Advanced: How to design studies reconciling conflicting data on this compound's immunomodulatory effects?
Q. Methodological Answer :
- Use single-cell RNA sequencing (scRNA-seq) on treated immune cells (e.g., macrophages) to resolve heterogeneity in cytokine responses .
- Apply Bayesian statistical models to quantify uncertainty in dose-dependent effects across studies .
Basic: What controls are essential for ensuring reproducibility in this compound assays?
Q. Methodological Answer :
- Include internal standards (e.g., polymyxin B for antimicrobial assays, Triton X-100 for hemolysis) .
- Document buffer composition (e.g., cation content affecting peptide-membrane interactions) and temperature explicitly .
Advanced: How to integrate multi-omics data to elucidate this compound's host-microbe interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
